2-(tert-Butyl)-5-isopropyl-1H-indole

Description

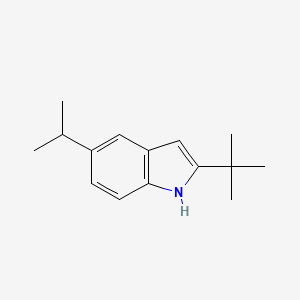

2-(tert-Butyl)-5-isopropyl-1H-indole is a substituted indole derivative characterized by a tert-butyl group at position 2 and an isopropyl group at position 5 of the indole core. Indoles are heterocyclic aromatic compounds with a bicyclic structure (C₈H₇N), widely studied for their biological activity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-tert-butyl-5-propan-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-10(2)11-6-7-13-12(8-11)9-14(16-13)15(3,4)5/h6-10,16H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZKVRPTJSJUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1H-indole involves the reaction of N-o-Tolylpivalamide with n-butyllithium in dry tetrahydrofuran (THF) under an inert atmosphere . This method can be adapted to introduce the isopropyl group at the 5-position, resulting in 2-tert-butyl-5-isopropyl-1H-indole. The reaction conditions typically involve low temperatures and careful control of reagent addition to ensure high yield and purity.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-isopropyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups.

Scientific Research Applications

2-(tert-Butyl)-5-isopropyl-1H-indole has various scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors with high affinity, influencing various biological processes . The tert-butyl and isopropyl groups may enhance the compound’s binding affinity and stability, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional differences between 2-(tert-Butyl)-5-isopropyl-1H-indole and its analogs:

Key Observations :

- The isopropyl group (C₃H₇) at position 5 increases steric bulk and hydrophobicity compared to the chloro (Cl) group in the chloro analog.

- The aldehyde (-CHO) group in the carbaldehyde derivative introduces polarity and reactivity (e.g., participation in condensation reactions).

Physicochemical Properties

Key Differences :

Biological Activity

2-(tert-Butyl)-5-isopropyl-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a tert-butyl group and an isopropyl group attached to the indole core, which may influence its biological interactions.

Indole derivatives often exert their biological effects through various mechanisms, including:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : Indoles can interact with neurotransmitter receptors, potentially affecting signaling pathways.

- Antimicrobial Activity : Some indole derivatives have shown efficacy against various bacterial strains, including resistant strains.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of ≤ 0.25 µg/mL, showcasing its potential as an antibacterial agent .

Anticancer Properties

Indoles are also known for their anticancer activities. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. The compound's structural features contribute to its ability to interact with cancer cell pathways, although further studies are needed to elucidate the exact mechanisms involved.

Study on Antimicrobial Efficacy

A comprehensive study evaluated various indole derivatives' antimicrobial activities, including this compound. The results demonstrated that this compound not only inhibited MRSA but also showed low cytotoxicity against human embryonic kidney cells (HEK293), indicating a favorable therapeutic index .

| Compound | MIC (µg/mL) | Cytotoxicity (HEK293) |

|---|---|---|

| This compound | ≤ 0.25 | Low |

| Control (Standard Antibiotic) | 0.5 | Moderate |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the indole ring have been studied to optimize potency and selectivity against target pathogens. For instance, modifications at the 5-position have been linked to enhanced activity against specific bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.